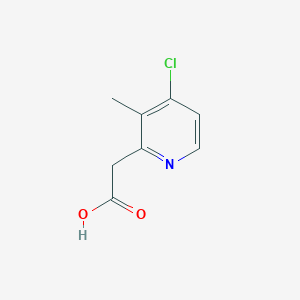

2-(4-Chloro-3-methylpyridin-2-yl)acetic acid

Beschreibung

2-(4-Chloro-3-methylpyridin-2-yl)acetic acid is a pyridine-based carboxylic acid derivative characterized by a chloro substituent at the 4-position and a methyl group at the 3-position of the pyridine ring, with an acetic acid moiety attached to the 2-position. This structural motif is common in pharmaceutical intermediates and agrochemicals, where the pyridine ring and carboxylic acid group contribute to bioactivity and binding interactions.

Eigenschaften

Molekularformel |

C8H8ClNO2 |

|---|---|

Molekulargewicht |

185.61 g/mol |

IUPAC-Name |

2-(4-chloro-3-methylpyridin-2-yl)acetic acid |

InChI |

InChI=1S/C8H8ClNO2/c1-5-6(9)2-3-10-7(5)4-8(11)12/h2-3H,4H2,1H3,(H,11,12) |

InChI-Schlüssel |

JPXASAAJHUGAMM-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=CN=C1CC(=O)O)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 2-(4-Chlor-3-methylpyridin-2-yl)essigsäure beinhaltet typischerweise die Chlorierung von 3-Methylpyridin, gefolgt von einer Carboxylierung. Eine übliche Methode umfasst die Reaktion von 3-Methylpyridin mit Chlorgas in Gegenwart eines Katalysators, um 4-Chlor-3-methylpyridin zu erhalten. Dieser Zwischenstoff wird dann unter hohem Druck und hoher Temperatur mit Kohlendioxid einer Carboxylierungsreaktion unterzogen, um das gewünschte Essigsäurederivat zu bilden .

Industrielle Produktionsverfahren: In industriellen Umgebungen kann die Produktion von 2-(4-Chlor-3-methylpyridin-2-yl)essigsäure kontinuierliche Fließprozesse umfassen, um die Effizienz und Ausbeute zu verbessern. Die Verwendung fortschrittlicher katalytischer Systeme und optimierter Reaktionsbedingungen gewährleistet die Skalierbarkeit der Synthese bei gleichzeitiger Aufrechterhaltung der Reinheit des Produkts .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 2-(4-Chlor-3-methylpyridin-2-yl)essigsäure durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann zu den entsprechenden Pyridin-N-Oxiden oxidiert werden.

Reduktion: Reduktionsreaktionen können die Chlorgruppe in andere funktionelle Gruppen wie Amine umwandeln.

Substitution: Nukleophile Substitutionsreaktionen können die Chlorgruppe durch andere Nukleophile wie Hydroxyl- oder Aminogruppen ersetzen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Persäuren.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder katalytische Hydrierung werden verwendet.

Substitution: Nukleophile wie Natriumhydroxid (NaOH) oder Ammoniak (NH3) werden unter basischen Bedingungen eingesetzt.

Hauptprodukte, die gebildet werden:

Oxidation: Pyridin-N-Oxide.

Reduktion: Aminoderivate.

Substitution: Hydroxy- oder aminosubstituierte Pyridinderivate.

Wissenschaftliche Forschungsanwendungen

2-(4-Chlor-3-methylpyridin-2-yl)essigsäure hat vielfältige Anwendungen in der wissenschaftlichen Forschung:

Chemie: Sie dient als Baustein für die Synthese komplexerer organischer Moleküle und Heterocyclen.

Biologie: Die Verbindung wird aufgrund ihrer strukturellen Ähnlichkeit mit biologisch aktiven Molekülen zum Studium der Enzyminhibition und Rezeptorbindung eingesetzt.

Medizin: Sie wird hinsichtlich ihrer potenziellen therapeutischen Eigenschaften untersucht, einschließlich entzündungshemmender und antimikrobieller Aktivitäten.

Industrie: Die Verbindung wird bei der Herstellung von Agrochemikalien und Pharmazeutika eingesetzt

5. Wirkmechanismus

Der Wirkmechanismus von 2-(4-Chlor-3-methylpyridin-2-yl)essigsäure beinhaltet die Interaktion mit bestimmten molekularen Zielstrukturen. Die Chlor- und Methylgruppen am Pyridinring beeinflussen die Bindungsaffinität zu Enzymen und Rezeptoren. Die Essigsäureeinheit kann an Wasserstoffbrückenbindungen und ionischen Wechselwirkungen beteiligt sein, wodurch ihre biologische Aktivität verstärkt wird. Die Verbindung kann die Enzymaktivität durch Bindung an das aktive Zentrum hemmen oder die Rezeptorfunktion durch Interaktion mit Schlüsselresten modulieren .

Ähnliche Verbindungen:

- 2-(4-Chlor-3-methylpyridin-2-yl)boronsäure

- 2-(4-Chlor-3-methylpyridin-2-yl)ethanol

- 2-(4-Chlor-3-methylpyridin-2-yl)amin

Vergleich: Im Vergleich zu ihren Analoga ist 2-(4-Chlor-3-methylpyridin-2-yl)essigsäure aufgrund des Vorhandenseins der Essigsäureeinheit einzigartig, die ihr unterschiedliche chemische und biologische Eigenschaften verleiht. Diese funktionelle Gruppe erhöht ihre Löslichkeit und Reaktivität, wodurch sie in synthetischen und biologischen Anwendungen vielseitiger einsetzbar ist .

Wirkmechanismus

The mechanism of action of 2-(4-Chloro-3-methylpyridin-2-yl)acetic acid involves its interaction with specific molecular targets. The chloro and methyl groups on the pyridine ring influence its binding affinity to enzymes and receptors. The acetic acid moiety can participate in hydrogen bonding and ionic interactions, enhancing its biological activity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key residues .

Vergleich Mit ähnlichen Verbindungen

Electronic and Steric Influences

- Chloro and Methyl Positioning : The 4-chloro-3-methyl configuration in the target compound creates distinct electronic effects compared to its positional isomer, (5-chloro-4-methylpyridin-2-yl)acetic acid . The chloro group’s electron-withdrawing nature and methyl’s electron-donating effects alter the pyridine ring’s electron density, impacting reactivity and interactions with biological targets.

- Trifluoromethyl (CF₃) Groups : The introduction of CF₃ in 85462-51-7 significantly increases lipophilicity and metabolic stability, making it more suited for membrane penetration in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.